(S)-Venlafaxine

概述

描述

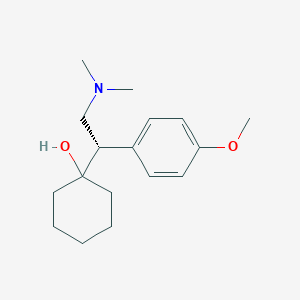

(S)-Venlafaxine, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

(S)-Venlafaxine, also known as Venlafaxine, is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively, in the synaptic cleft .

Mode of Action

Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the mechanism underlying its antidepressant effects .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate postsynaptic receptors, leading to various downstream effects. For instance, the stimulation of postsynaptic serotonin receptors can activate various intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which can lead to changes in gene expression and synaptic plasticity .

Pharmacokinetics

Venlafaxine is well absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 system to its active metabolite, O-desmethylvenlafaxine (ODV), which also inhibits the reuptake of serotonin and norepinephrine. Both venlafaxine and ODV are then eliminated through the kidneys .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of venlafaxine can lead to improved mood and reduced symptoms of depression. It can also cause various side effects, such as nausea, dry mouth, and increased blood pressure .

Action Environment

The action, efficacy, and stability of venlafaxine can be influenced by various environmental factors. For instance, the absorption and metabolism of venlafaxine can be affected by the individual’s diet and liver function. Moreover, the drug’s efficacy can be influenced by the individual’s genetic makeup, such as polymorphisms in the genes encoding for its target transporters .

生物活性

(S)-Venlafaxine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and certain types of chronic pain. Its biological activity extends beyond its antidepressant effects, revealing potential applications in oncology and neuropharmacology. This article explores the biological mechanisms, efficacy, and emerging research surrounding this compound.

This compound operates primarily by inhibiting the reuptake of neurotransmitters serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. The drug exhibits a 30-fold selectivity for serotonin reuptake at lower doses, while at higher doses, it also inhibits norepinephrine reuptake, thus enhancing the availability of these neurotransmitters at synaptic sites . Additionally, this compound is a weak inhibitor of dopamine reuptake, contributing to its complex pharmacological profile .

Key Mechanisms:

- Inhibition of Serotonin Reuptake : Increases serotonin levels in the synaptic cleft.

- Inhibition of Norepinephrine Reuptake : Enhances norepinephrine signaling, particularly at higher doses.

- Weak Dopamine Activity : Although minor, this contributes to its overall efficacy in mood regulation.

Antidepressant Activity

Clinical studies have shown that this compound effectively alleviates symptoms of depression and anxiety. Its efficacy is attributed to the modulation of serotonergic and noradrenergic systems, which are crucial in mood regulation.

Anti-Cancer Properties

Recent research has uncovered potential anti-cancer activities of this compound. A study demonstrated that it induces apoptosis in MV3 melanoma cells through a Nur77-dependent pathway. The compound activated JNK1/2 signaling and increased Nur77 expression, leading to enhanced apoptosis rates in treated cells .

Table 1: Effects of this compound on MV3 Melanoma Cells

| Parameter | Result |

|---|---|

| LD50 | 9.01 ± 0.97 μM |

| Apoptotic Cells (%) | ~30% after 8 hours treatment |

| Nur77 Expression | Increased post-treatment |

| JNK1/2 Signaling Activation | Yes |

Pharmacokinetics

This compound is well absorbed after oral administration and undergoes extensive hepatic metabolism to form its active metabolite, O-desmethylvenlafaxine (ODV). The pharmacokinetic profile shows linear kinetics over a dose range of 75 to 450 mg/day with steady-state concentrations achieved within three days .

Key Pharmacokinetic Parameters:

- Absorption : Rapidly absorbed with extensive first-pass metabolism.

- Metabolism : Primarily via CYP2D6; also involves CYP2C19 and CYP3A4.

- Half-Life : Approximately 5 hours for venlafaxine; extended in patients with liver impairment .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in various populations:

- Depression Treatment : A randomized controlled trial found that patients receiving this compound showed significant improvement in depression scales compared to placebo groups.

- Combination Therapy : A study investigated the combination of this compound with brexpiprazole, revealing enhanced neuronal activity and normalization of neurotransmitter levels more rapidly than with monotherapy .

科学研究应用

Pharmacological Profile

(S)-Venlafaxine is known for its dual action on serotonin and norepinephrine neurotransmitters, which is critical for its therapeutic effects. The compound is primarily indicated for:

- Major Depressive Disorder (MDD)

- Generalized Anxiety Disorder (GAD)

- Social Anxiety Disorder (SAD)

- Panic Disorder

Additionally, it has off-label uses for conditions such as:

- Chronic Neuropathic Pain

- Post-Traumatic Stress Disorder (PTSD)

- Migraine Prevention

- Obsessive-Compulsive Disorder (OCD)

- Attention Deficit Hyperactivity Disorder (ADHD)

Major Depressive Disorder

This compound has been extensively studied for its efficacy in treating MDD. A randomized controlled trial demonstrated significant improvements in depressive symptoms compared to placebo, with a mean dose of 136 mg/day showing superior outcomes on various depression scales, including the Hamilton Depression Rating Scale (HAM-D) and the Clinical Global Impressions (CGI) scale .

Table 1: Efficacy of this compound in MDD

| Study Type | Sample Size | Duration | Mean Dose (mg/day) | Outcome Measure | Results |

|---|---|---|---|---|---|

| Randomized Controlled Trial | 300 | 12 weeks | 136 | HAM-D | Significant reduction |

| Open-label Extension Study | 200 | 44 weeks | 150 | CGI | Continued improvement |

Generalized Anxiety Disorder

In the treatment of GAD, this compound has shown effectiveness in alleviating both psychic and somatic symptoms. A study involving outpatients reported significant improvements in anxiety scores over an 8-week treatment period .

Table 2: Efficacy of this compound in GAD

| Study Type | Sample Size | Duration | Mean Dose (mg/day) | Outcome Measure | Results |

|---|---|---|---|---|---|

| Multicenter Trial | 400 | 12 weeks | 225 | Liebowitz Social Anxiety Scale (LSAS) | Significant reduction |

Chronic Neuropathic Pain

This compound has been explored for its analgesic properties, particularly in diabetic neuropathy. The American Academy of Neurology endorses its use for this condition based on evidence suggesting that it modulates pain pathways through serotonin and norepinephrine activity .

Post-Traumatic Stress Disorder

Recent studies indicate potential benefits of this compound in treating PTSD, with case reports highlighting improvements in symptom severity and overall functioning .

Table 3: Summary of Off-label Uses

| Condition | Evidence Level | Key Findings |

|---|---|---|

| Chronic Neuropathic Pain | Moderate | Effective in reducing pain; endorsed by professional bodies |

| PTSD | Emerging | Case reports suggest significant symptom improvement |

| Migraine Prevention | Moderate | Some efficacy observed; further studies needed |

属性

IUPAC Name |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904847 | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-44-6 | |

| Record name | Venlafaxine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While both enantiomers of venlafaxine act as serotonin-norepinephrine reuptake inhibitors (SNRIs), the specific contribution of (S)-venlafaxine to the overall therapeutic effect is not fully elucidated in the provided research. Further studies focusing on the individual enantiomers are needed to understand their distinct pharmacological profiles. [, ]

ANone: Although the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention the use of various analytical techniques like HPLC-MS/MS to characterize and quantify the enantiomer. [] These techniques provide information about the compound's mass-to-charge ratio and fragmentation patterns, which are crucial for structural elucidation.

ANone: Yes, research indicates that the cytochrome P450 enzyme, specifically CYP2D6, exhibits stereoselectivity towards (R)-venlafaxine in its O-demethylation metabolic pathway. This means (R)-venlafaxine is metabolized at a faster rate compared to this compound by this specific enzyme. [, , ]

ANone: The preferential metabolism of (R)-venlafaxine by CYP2D6 leads to significant differences in the pharmacokinetic profiles of the two enantiomers. Studies show a nine-fold higher oral clearance of (R)-venlafaxine compared to this compound in individuals categorized as extensive CYP2D6 metabolizers. []

ANone: The clinical significance of the stereoselective metabolism of venlafaxine, particularly concerning potential differences in efficacy or side effects between the enantiomers, requires further investigation. []

ANone: Research shows that co-administration of drugs like quinidine, a potent CYP2D6 inhibitor, can significantly decrease the oral clearance of both (R)- and this compound. This highlights the potential for clinically relevant drug-drug interactions influencing venlafaxine's pharmacokinetics. [, ]

ANone: Yes, studies using marine medaka (Oryzias melastigma) provide insights into the enantioselective uptake and depuration kinetics of venlafaxine enantiomers, highlighting the importance of considering chirality in environmental risk assessments. []

ANone: Yes, the study observed a higher bioaccumulation potential for this compound compared to (R)-venlafaxine in the whole-fish analysis. This highlights the potential for enantioselective toxicity and emphasizes the need for further research in this area. []

ANone: Yes, the study identified N,O-Didesmethyl-venlafaxine (NODDV) and N-desmethyl-venlafaxine (NDV) as the main metabolites of venlafaxine. Interestingly, the ratio of NODDV to NDV differed depending on the enantiomer, suggesting potential differences in metabolic pathways. []

ANone: The research employed several advanced analytical methods, including stereospecific high-performance liquid chromatography (HPLC) [], HPLC-MS/MS [], and chiral derivatization techniques [], to accurately measure and differentiate between (S)- and (R)-venlafaxine in various biological matrices.

ANone: While the provided research primarily focuses on this compound in the context of venlafaxine's use as an antidepressant, one study investigates the interaction between racemic venlafaxine and DNA. [] This suggests potential avenues for future research exploring other biological activities of venlafaxine enantiomers.

ANone: Yes, research highlights the development of a novel enantioselective synthetic route for producing this compound with high enantiomeric purity, utilizing cooperative isothiourea and Brønsted acid catalysis. [, ] This breakthrough opens up new possibilities for studying the specific properties and applications of this enantiomer.

ANone: Yes, one study compared the efficacy of venlafaxine with fluoxetine, another commonly prescribed antidepressant, for treating major depressive disorder with melancholic features. [] This comparative study provides valuable insights into the relative effectiveness of different treatment options.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。